4-Methyl-1,4,8-oxadiazecane
Description
4-Methyl-1,4,8-oxadiazecane is a medium-sized heterocyclic compound containing nitrogen and oxygen atoms within its 10-membered ring structure. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.25 g/mol . The compound’s structure features a methyl substituent at the 4-position of the oxadiazecane ring, which influences its steric and electronic properties.
Properties
IUPAC Name |
4-methyl-1,4,8-oxadiazecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-3-9-4-7-11-8-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRSKLJSNZLOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4,8-oxadiazecane typically involves the cyclization of appropriate precursors. One common method is the reaction of a diamine with a diacid or diester under dehydrating conditions. For instance, the reaction between 1,4-diaminobutane and dimethyl oxalate in the presence of a dehydrating agent such as phosphorus oxychloride can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,4,8-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include oxadiazole derivatives, amine derivatives, and substituted oxadiazecanes.
Scientific Research Applications
Chemical Research Applications
Synthesis of Heterocyclic Compounds
4-Methyl-1,4,8-oxadiazecane serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and derivatization necessary to create novel compounds with desired properties.
Reactivity and Functionalization
The compound can undergo various chemical reactions, including oxidation and reduction. For instance, it can be oxidized using agents such as hydrogen peroxide to yield oxadiazole derivatives. Reduction reactions can also be performed using lithium aluminum hydride to produce amine derivatives.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Oxadiazole derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
Biological Applications
Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. It has been shown to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, which can modulate enzyme activity .
Pharmacological Potential
Compounds containing the 1,3,4-oxadiazole ring structure are noted for their pharmacological relevance. They exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anti-tubercular effects. Specifically, derivatives of 1,3,4-oxadiazole have been reported to have significant anticancer properties across various cancer cell lines .
Industrial Applications
Polymer Production
In industrial settings, this compound is employed in the production of polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve material performance under various conditions .
Buffering Agent in Biological Systems
This compound also serves as a non-ionic organic buffering agent in cell culture applications. It helps maintain pH stability in biological experiments, particularly within the pH range of 6-8.5 .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Anticancer Activity : A study demonstrated that derivatives of 1,3,4-oxadiazole exhibited substantial action against multiple cancer cell lines including leukemia and breast cancer. These findings underscore the potential of compounds derived from this compound in cancer therapeutics .
- Enzyme Interaction Mechanisms : Research indicated that this compound could inhibit specific enzymes by forming stable complexes with them. This interaction could lead to new drug development strategies targeting enzyme-related diseases .
- Material Science Innovations : The integration of this compound into polymer formulations has been shown to enhance the thermal properties of materials used in high-performance applications .
Mechanism of Action
The mechanism by which 4-Methyl-1,4,8-oxadiazecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the functional groups present on the oxadiazecane ring and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analog of 4-methyl-1,4,8-oxadiazecane is 4-ethyl-1,4,8-oxadiazecane , which substitutes the methyl group with an ethyl substituent. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
| Property | This compound | 4-Ethyl-1,4,8-oxadiazecane |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂O | C₉H₂₀N₂O |
| Molecular Weight | 158.25 g/mol | 172.3 g/mol |
| Substituent | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| CAS Number | Not explicitly stated* | 2138216-08-5 |
| Availability | Undisclosed | Discontinued (commercial) |
| Purity | Not reported | ≥95% |
Note: The CAS number for this compound is referenced indirectly in crystallographic data , but explicit documentation is lacking.
Key Observations:
Molecular Weight and Substituent Effects: The ethyl analog has a molecular weight 14.05 g/mol higher than the methyl derivative due to the additional -CH₂- unit.
Commercial Availability: 4-Ethyl-1,4,8-oxadiazecane has been discontinued by suppliers like Biosynth, suggesting challenges in synthesis, stability, or demand . No commercial data are available for the methyl variant, implying it may be a research-grade compound.
Structural Implications : The larger ethyl group could introduce greater conformational strain in the 10-membered ring compared to the methyl group. Such strain might influence ring puckering or intermolecular interactions in crystallographic studies .
Biological Activity
4-Methyl-1,4,8-oxadiazecane is a heterocyclic compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Structure and Properties
The molecular structure of this compound includes a five-membered ring with two nitrogen atoms and one oxygen atom. This configuration is crucial for its pharmacological properties. The compound's molecular formula is , with a molecular weight of 114.15 g/mol.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole ring have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
The above table summarizes findings from various studies that demonstrate the potent antimicrobial activity of oxadiazole derivatives, including those related to this compound.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. For example, compounds similar to this compound were evaluated for their cytotoxic effects on several cancer cell lines.
Table 2: Antitumor Activity of Oxadiazole Derivatives
| Cell Line | Inhibition Rate (%) | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | 99.93 | 8.99 | |
| MCF-7 | 100.39 | 8.26 | |
| DU145 | 99.93 | 7.89 | |
| HepG2 | 99.98 | 6.92 |
The data indicate that oxadiazole derivatives can effectively inhibit cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms underlying the biological activities of oxadiazole derivatives are diverse:
- Antimicrobial Action : The inhibition of key enzymes involved in fatty acid biosynthesis has been noted as a potential mechanism for the antimicrobial activity of these compounds .
- Anticancer Mechanisms : Studies have shown that certain derivatives induce apoptosis in cancer cells by affecting mitochondrial membrane potential and regulating proteins involved in apoptosis (e.g., Bax and Bcl-2) .
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives:
- Antibacterial Study : A study demonstrated that a series of synthesized oxadiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed MIC values comparable to established antibiotics like gentamicin .
- Antitumor Study : Research on a specific derivative indicated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
